molecular formula C16H14N2O2 B1665623 Tyrphostin AG1433 CAS No. 168836-03-1

Tyrphostin AG1433

カタログ番号: B1665623
CAS番号: 168836-03-1
分子量: 266.29 g/mol
InChIキー: SMKFYHOKXJUJOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tyrphostin AG1433 is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a 3,4-dihydroxyphenyl group and two methyl groups at the 6 and 7 positions. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG1433 typically involves the condensation of 3,4-dihydroxybenzaldehyde with 6,7-dimethylquinoxaline-2,3-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

Tyrphostin AG1433 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

科学的研究の応用

Scientific Research Applications

  • Glioblastoma Treatment :
    • In Vitro Studies : Research indicates that AG1433 has shown modest cytotoxic effects on glioblastoma cell lines. In studies involving various high-grade glioma (HGG) cell lines, AG1433 demonstrated some efficacy when used alone but did not significantly enhance the effects of radiotherapy when combined with it .
    • Case Study : A study published in 2020 assessed AG1433's effects on GB9B cells and found that while the drug was effective in reducing cell viability, its impact was limited compared to other agents like AG1296 .
  • Combination Therapies :
    • Radiotherapy Synergy : Although AG1433 alone showed potential, combining it with other treatments such as radiotherapy did not yield significantly improved outcomes . This suggests a need for further investigation into optimal combination strategies to enhance therapeutic efficacy.
  • Anti-Angiogenic Properties :
    • VEGFR-2 Inhibition : By targeting VEGFR-2, AG1433 may inhibit angiogenesis within tumors. This property is particularly relevant in glioblastoma, where tumor vascularization is critical for growth and metastasis .

Data Table: Summary of Key Findings on Tyrphostin AG1433

Study YearCell LineTreatmentObserved Effect
2015GB9BAG1433Modest cytotoxicityLimited efficacy; further research needed
2019HGG CellsAG1433 + RadiotherapyNo significant improvement over monotherapySuggests need for better combination strategies
2020Various HGGsAG1433Some reduction in cell viabilityPotential for use in targeted therapies

作用機序

The mechanism of action of Tyrphostin AG1433 involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.

類似化合物との比較

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Rutin: Another flavonoid known for its anti-inflammatory effects.

    Catechins: Found in tea, these compounds also exhibit antioxidant activity.

Uniqueness

Tyrphostin AG1433 is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Unlike quercetin and rutin, which are naturally occurring, this compound is synthetically derived, allowing for greater control over its chemical structure and reactivity.

生物活性

Tyrphostin AG1433, also known as SU1433, is a selective inhibitor of protein tyrosine kinases (PTKs), particularly targeting the platelet-derived growth factor receptor beta (PDGFR-β) and vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has garnered attention due to its potential applications in cancer therapy and angiogenesis inhibition.

  • Chemical Name: 4-anilinoquinazoline derivative
  • CAS Number: 168835-90-3
  • Molecular Weight: 319.38 g/mol
  • Solubility: Soluble in DMSO and ethanol

This compound functions by inhibiting the autophosphorylation of PDGFR-β and VEGFR-2, which are critical for cell proliferation and angiogenesis. By blocking these receptors, AG1433 disrupts downstream signaling pathways that promote tumor growth and vascularization.

In Vitro Studies

  • Cytotoxicity in Cancer Cells:
    • In studies involving glioblastoma cells (GB8B), this compound demonstrated moderate cytotoxic effects at concentrations ranging from 0.1 to 100 μM over a 72-hour treatment period .
    • The compound exhibited an IC50 value of approximately 5.0 μM against PDGFR-β, indicating its potency as a selective inhibitor .
  • Inhibition of Cell Proliferation:
    • AG1433 effectively inhibited the EGF-dependent proliferation of A431 cells, showcasing its potential as an antiproliferative agent in conditions characterized by hyperactive protein tyrosine kinases .

Case Studies

  • Tumor Growth Inhibition:
    • In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups, highlighting its efficacy in vivo against specific tumor types .
  • Angiogenesis Inhibition:
    • Research indicated that AG1433 significantly reduced angiogenic sprouting in vitro and inhibited neovascularization in vivo, supporting its role as an angiogenesis inhibitor .

Data Table: Biological Activity Summary

Activity TypeTarget ReceptorIC50 (μM)Effect Observed
PDGFR-β InhibitionPDGFR-β5.0Cytotoxicity in glioblastoma cells
VEGFR-2 InhibitionVEGFR-29.3Reduced angiogenic sprouting
EGF-dependent ProliferationEGF ReceptorN/AInhibition of cell proliferation

特性

IUPAC Name

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKFYHOKXJUJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417738
Record name Tyrphostin AG 1433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168836-03-1
Record name Tyrphostin AG 1433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyrphostin AG1433
Reactant of Route 2
Reactant of Route 2
Tyrphostin AG1433
Reactant of Route 3
Reactant of Route 3
Tyrphostin AG1433
Reactant of Route 4
Tyrphostin AG1433
Reactant of Route 5
Tyrphostin AG1433
Reactant of Route 6
Tyrphostin AG1433

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。